N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-methylthiophene-2-carboxamide
Description
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-methylthiophene-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a carboxamide group and a pyrrolidinone moiety, making it a versatile candidate for research in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-2-3-9(18-8)12(17)13-6-7-14-10(15)4-5-11(14)16/h2-3H,4-7H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXGCMJBUQEBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-methylthiophene-2-carboxamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with 2-(2,5-dioxopyrrolidin-1-yl)ethylamine. The reaction is carried out under anhydrous conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the isolation and purification processes, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Amide or thiol-substituted derivatives
Scientific Research Applications
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to modulate the activity of certain enzymes and receptors, including glutamate transporters and ion channels.
Pathways Involved: It exerts its effects by enhancing the uptake of neurotransmitters like glutamate, thereby modulating synaptic transmission and reducing neuronal excitability.
Comparison with Similar Compounds
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-methylthiophene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, 2-(2,5-dioxopyrrolidin-1-yl)butanamide.
Uniqueness: Unlike its analogs, this compound possesses a thiophene ring, which imparts distinct electronic properties and enhances its potential for applications in material science and medicinal chemistry
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
